molecular formula C15H14N4O B7690175 N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine

N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No.: B7690175
M. Wt: 266.30 g/mol
InChI Key: ZRHUFBPTGXSZCS-UHFFFAOYSA-N
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Description

N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to its specific structural features, which combine the 1,2,4-oxadiazole ring with a pyridine ring. This combination may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-2-16-14-12(9-6-10-17-14)15-18-13(19-20-15)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHUFBPTGXSZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=N1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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